Predicted Lipophilicity (cLogP) Comparison: Impact on Passive Permeability and Non-Specific Binding
The target compound incorporates both a C2-methyl and an N7-cyclopentyl group, increasing predicted lipophilicity relative to the primary amine comparator 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (lacking the N7-cyclopentyl substituent) [1]. Computed XLogP3 for the primary amine comparator is 2.4 [2]; addition of the cyclopentyl group in the target compound is estimated to increase cLogP by approximately 1.8–2.2 log units based on fragment-based calculations, yielding a predicted cLogP in the range of 4.2–4.6 .
| Evidence Dimension | Predicted partition coefficient (cLogP / XLogP3) |
|---|---|
| Target Compound Data | Estimated cLogP 4.2–4.6 (fragment-based calculation from structure) |
| Comparator Or Baseline | 2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 1781423-38-8, primary amine): XLogP3 = 2.4 |
| Quantified Difference | ΔcLogP ≈ +1.8 to +2.2 log units (estimated) |
| Conditions | Computational prediction (XLogP3 for comparator; fragment-addition method for target) |
Why This Matters
Higher cLogP can improve membrane permeability for cell-based assays but also increases the risk of non-specific binding and poor aqueous solubility, requiring formulation adjustments that are specific to this analog and do not apply to less lipophilic in-class compounds.
- [1] PubChem. Compound Summary for CID 1079884: 2,5-Dimethyl-3-phenyl-7-pyrazolo[1,5-a]pyrimidinamine. XLogP3: 2.4. View Source
- [2] PubChem. Compound Summary for CID 1079884: 2,5-Dimethyl-3-phenyl-7-pyrazolo[1,5-a]pyrimidinamine. Computed Properties. XLogP3-AA: 2.4. View Source
